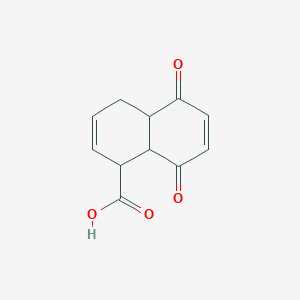
5,8-Dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid is a chemical compound with the molecular formula C11H10O4 and a molecular weight of 206.2 g/mol . This compound is part of a class of organic compounds known as naphthalenes, which are characterized by a fused pair of benzene rings. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5,8-Dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of 8a-methoxy-4a,5,6,7,8,8a-hexahydrochromenes using monoperphthalic acid . The reaction conditions typically include a controlled temperature and the use of specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.
Chemical Reactions Analysis
5,8-Dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like monoperphthalic acid and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diketone derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities and interactions with various biomolecules. In medicine, it could be explored for its potential therapeutic properties. Additionally, in the industry, it may be used in the development of new materials or as an intermediate in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 5,8-Dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in a biological setting, it may interact with enzymes or receptors, leading to a cascade of biochemical events. The detailed pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
5,8-Dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid can be compared with other similar compounds such as 1,4,4a,5,8,8a-hexahydro-5-hydroxy-8-oxo-1-naphthalenecarboxylic acid and 1,4,5,6,7,8-hexahydro-2,3-naphthalenedicarboxylic acid These compounds share structural similarities but differ in their functional groups and specific chemical properties
Properties
CAS No. |
7144-75-4 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
5,8-dioxo-1,4,4a,8a-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-8-4-5-9(13)10-6(8)2-1-3-7(10)11(14)15/h1,3-7,10H,2H2,(H,14,15) |
InChI Key |
HMHYLJXNGHJBJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C2C1C(=O)C=CC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















